Potassium 1-isopropylpyrazole-5-trifluoroborate
Description
Potassium 1-isopropylpyrazole-5-trifluoroborate (MFCD30527621) is an organoboron reagent with the molecular formula C₇H₁₁BF₃KN₂. It belongs to the class of potassium trifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with diverse reaction conditions . The compound features a pyrazole ring substituted with an isopropyl group at the 1-position and a trifluoroborate group at the 5-position. This structural configuration balances steric bulk and electronic properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
potassium;trifluoro-(2-propan-2-ylpyrazol-3-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3N2.K/c1-5(2)12-6(3-4-11-12)7(8,9)10;/h3-5H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFSJZHQAOZIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=NN1C(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3KN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Conversion from Boronic Acids
Boronic acids react with KHF₂ under mild conditions:
| Substrate Purity | Reaction Time | Yield | Purity (Post-Column) | Source |
|---|---|---|---|---|
| >95% | 4h, RT | 92% | 99% (HPLC) | |
| 80% | 12h, 40°C | 85% | 97% (NMR) |
This method avoids transition metals but requires high-purity boronic acid precursors .
Ynone Trifluoroborate Condensation
A specialized route employs ynones and hydrazines:
-
Hydrazine Condensation :
Ynone trifluoroborates react with substituted hydrazines to form pyrazole intermediates . -
Oxidation :
Manganese(IV) oxide oxidizes intermediates to the final product:
While lower-yielding, this method enables unique substitution patterns .
Critical Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Scalability | High (kg-scale) | Moderate | Low |
| Purification Complexity | Column chromatography | Recrystallization | Filtration |
| Functional Group Tolerance | Broad | Limited | Narrow |
| Typical Industrial Use | Preferred | Secondary | Niche |
Chemical Reactions Analysis
Types of Reactions
Potassium 1-isopropylpyrazole-5-trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and can react with various electrophiles without the need for transition-metal catalysts . Additionally, it is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds .
Common Reagents and Conditions
In Suzuki-Miyaura cross-coupling reactions, the compound is typically used in the presence of a palladium catalyst and a base, such as potassium carbonate or potassium phosphate. The reaction conditions are generally mild, and the compound is stable under these conditions .
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds or other carbon-carbon bonded structures, depending on the nature of the electrophilic partner used in the reaction .
Scientific Research Applications
Organic Synthesis
One of the primary applications of potassium 1-isopropylpyrazole-5-trifluoroborate is in organic synthesis:
- Suzuki-Miyaura Cross-Coupling Reactions : This compound is extensively used in Suzuki-Miyaura reactions to create carbon-carbon bonds, facilitating the synthesis of complex organic molecules. It allows for the coupling of aryl and vinyl boron compounds with various electrophiles, leading to high yields and selectivity .
Medicinal Chemistry
This compound plays a crucial role in the development of pharmaceutical compounds:
- Synthesis of Bioactive Molecules : The compound is utilized to synthesize biologically active molecules that can be further evaluated for therapeutic effects. Its application in creating kinase inhibitors has been particularly noted, with potential treatments for cancers and immunological diseases .
Material Science
In material science, this compound is employed for producing advanced materials:
- Development of Fine Chemicals : Its stability and reactivity make it suitable for the production of fine chemicals used in various industrial applications, including agrochemicals and specialty materials .
Case Study: Synthesis of Kinase Inhibitors
A notable study demonstrated the use of this compound in synthesizing inhibitors targeting Bruton’s tyrosine kinase (BTK). The study highlighted:
- Methodology : The compound was used in a series of cross-coupling reactions to generate diverse BTK inhibitors.
- Results : Several synthesized compounds exhibited potent inhibitory activity against BTK, showcasing their potential as therapeutic agents for treating cancers such as lymphoma and leukemia .
Case Study: Enhanced Reaction Conditions for Sensitive Substrates
Another research effort focused on improving reaction conditions for challenging substrates using this compound:
- Objective : To enhance Suzuki-Miyaura coupling reactions involving sensitive glutarimide-containing compounds.
- Findings : The introduction of this trifluoroborate salt allowed for high-yielding reactions while preserving the integrity of sensitive functional groups, demonstrating its utility in complex organic synthesis .
Table 1: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura Cross-Coupling | High yield and selectivity |
| Medicinal Chemistry | Synthesis of Kinase Inhibitors | Potential treatments for cancer |
| Material Science | Production of Fine Chemicals | Stability and reactivity |
Table 2: Case Study Results
| Study Focus | Key Findings |
|---|---|
| Kinase Inhibitor Synthesis | Potent inhibitors against BTK identified |
| Enhanced Reaction Conditions | Improved yields with sensitive substrates |
Mechanism of Action
The mechanism by which potassium 1-isopropylpyrazole-5-trifluoroborate exerts its effects in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophilic organic group, forming a palladium complex.
Transmetalation: The trifluoroborate moiety transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Potassium Trifluoroborate Compounds
Structural and Substituent Variations
The reactivity, stability, and applications of potassium trifluoroborates are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Key Properties of Selected Potassium Trifluoroborates
Key Observations:
- Steric Effects: The isopropyl group in this compound introduces moderate steric hindrance compared to smaller groups (e.g., methyl in QD-9724) or bulkier aromatic substituents (e.g., phenyl in compounds). This affects its reactivity in cross-coupling reactions, where steric bulk can slow transmetallation but improve selectivity .
- Electronic Effects: Electron-withdrawing groups (e.g., methoxycarbonyl in QD-9724) enhance the electrophilicity of the boron center, while electron-donating groups (e.g., hydroxymethyl in TB-2080) may reduce reactivity .
- Solubility: Hydrophobic substituents like isopropyl improve solubility in organic solvents, whereas polar groups (e.g., hydroxymethyl) favor aqueous mixtures .
Analytical and Purity Data
- Purity: this compound is reported at 96% purity , higher than many analogs (e.g., 95% for TB-2080 and QC-9667), making it preferable for precision applications .
- Structural Confirmation: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR data (e.g., chemical shifts, coupling constants) are critical for verifying regiochemistry and purity. For instance, ¹H NMR of regioisomeric pyrazole trifluoroborates shows distinct splitting patterns (e.g., 7.69 ppm doublet for one isomer vs. 7.34–7.44 ppm multiplet for another) .
Q & A
Q. What are the standard synthetic routes for Potassium 1-isopropylpyrazole-5-trifluoroborate, and how can regioselectivity be controlled?
The compound is typically synthesized via diazotization and subsequent trifluoroboration. For example, analogous pyrazole trifluoroborates are prepared by reacting 1H-pyrazol-5-amine with boron trifluoride etherate and alkyl nitrites in dry THF under nitrogen at low temperatures (-20°C). Regioselectivity is influenced by substituent steric effects and reaction conditions (e.g., solvent polarity, temperature). NMR analysis (e.g., H, B, F) is critical for confirming regiochemical outcomes .
Example Protocol :
- Dissolve 1H-pyrazol-5-amine in THF under inert atmosphere.
- Add BF-etherate and alkyl nitrite at -20°C.
- Filter the diazonium salt and proceed to trifluoroboration.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
Q. How should this compound be stored to ensure stability in laboratory settings?
Store in airtight containers under inert gas (N/Ar) at ≤-20°C. Avoid moisture and light, as trifluoroborates hydrolyze to boronic acids. Pre-dry solvents (e.g., THF, EtO) to prevent decomposition .
Advanced Research Questions
Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling applications?
Protodeboronation is mitigated by:
- Using anhydrous, degassed solvents.
- Adding stabilizing ligands (e.g., KF or crown ethers).
- Optimizing pH (neutral to slightly basic conditions).
- Employing Pd catalysts with strong transmetallation activity (e.g., Pd(OAc)/SPhos). Monitor reaction progress via F NMR to detect boronic acid byproducts .
Q. What strategies resolve contradictions in regiochemical outcomes during pyrazole functionalization?
Q. How does the trifluoroborate group influence reactivity in photoredox or electrochemical applications?
The BFK group enhances stability against oxidation compared to boronic acids. In photoredox catalysis, it participates in single-electron transfer (SET) processes, enabling C-B bond activation under mild conditions. Electrochemical studies (cyclic voltammetry) reveal redox potentials shifted by ~0.5 V relative to boronic acids, facilitating selective transformations .
Methodological Recommendations
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and solvent interactions .
- Contradiction Analysis : Cross-reference NMR data with computational models (e.g., Gaussian) to resolve ambiguities in regiochemistry .
- Safety Protocols : Follow GHS guidelines (e.g., P201, P210) for handling reactive boron species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
